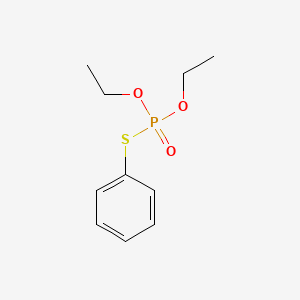

O,O-Diethyl S-phenyl phosphorothioate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethoxyphosphorylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O3PS/c1-3-12-14(11,13-4-2)15-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWPLRWWFQJJOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20940398 | |

| Record name | O,O-Diethyl S-phenyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1889-58-3 | |

| Record name | Phosphorothioic acid, O,O-diethyl S-phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1889-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorothioic acid, O,O-diethyl S-phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001889583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O-Diethyl S-phenyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

O,O-Diethyl S-phenyl phosphorothioate chemical properties and structure

An In-Depth Technical Guide to O,O-Diethyl S-phenyl phosphorothioate: Chemical Properties, Structure, and Applications

Authored by a Senior Application Scientist

Introduction

This compound is an organophosphorus compound belonging to the phosphorothioate class of molecules. These compounds are characterized by the presence of a sulfur atom that replaces one of the oxygen atoms in a phosphate group, a substitution that imparts unique chemical and biological properties. While not as widely known as some commercial pesticides or drugs, this compound serves as a crucial reference compound for researchers in agrochemical development, medicinal chemistry, and environmental science. Its structure makes it an excellent model for studying the reactivity of the phosphorothioate linkage, a moiety of great interest in the development of nuclease-resistant antisense oligonucleotides and novel insecticides.[1][2] This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, reactivity, and analytical methodologies, tailored for professionals in research and development.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its identity and core physical properties. These data points are critical for everything from experimental design to safety assessments.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 1889-58-3 | [3][4] |

| Molecular Formula | C₁₀H₁₅O₃PS | [3][4] |

| Molecular Weight | 246.26 g/mol | [3][4] |

| InChI Key | GFWPLRWWFQJJOL-UHFFFAOYSA-N | |

| SMILES | O=P(OCC)(SC1=CC=CC=C1)OCC | [5] |

Table 2: Physicochemical and Computed Properties

| Property | Value | Significance and Application Context | Source(s) |

| Physical Form | Colorless to light-yellow liquid/oily liquid | Influences handling, storage, and formulation choices. | [6] |

| Purity | ≥97% (typical commercial grade) | High purity is essential for use as an analytical standard or in mechanistic studies to avoid confounding results. | |

| Storage Conditions | Store in a refrigerator (2-8°C), in a dry, well-ventilated place. Keep container tightly sealed. | Essential for preventing degradation via hydrolysis or oxidation, ensuring long-term stability. | [3][5] |

| Topological Polar Surface Area (TPSA) | 60.8 Ų | This value suggests moderate cell membrane permeability, a key parameter in drug and pesticide design. | [4] |

| Rotatable Bond Count | 6 | The number of rotatable bonds indicates molecular flexibility, which can influence its binding affinity to biological targets. | [4] |

| Hydrogen Bond Acceptor Count | 4 | Affects solubility in protic solvents and potential interactions with biological macromolecules. | [4] |

Molecular Structure and Spectroscopic Characterization

The arrangement of atoms and bonds in this compound dictates its reactivity and interaction with its environment. The structure features a central phosphorus(V) atom bonded to an oxygen (a phosphoryl group), two ethoxy groups, and a thiophenyl group.

Caption: Core structure of this compound.

Spectroscopic analysis provides empirical validation of this structure. While a complete dataset from a single source is not available, published data for this compound allows for a composite understanding.[6]

Table 3: Summary of NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) Range (ppm) | Coupling Information | Structural Assignment |

| ¹H NMR | ~7.3-7.6 | Multiplet | Aromatic protons of the phenyl group. |

| ~4.1-4.2 | Doublet of quartets (dq) | Methylene protons (-O-CH₂-) of the ethoxy groups, coupled to both phosphorus and methyl protons. | |

| ~1.3 | Triplet (t) | Methyl protons (-CH₃) of the ethoxy groups, coupled to the methylene protons. | |

| ¹³C NMR | ~126-135 | Doublets (due to P-C coupling) | Aromatic carbons of the phenyl group. |

| ~64 | Doublet (due to P-O-C coupling) | Methylene carbons (-O-CH₂-) of the ethoxy groups. | |

| ~16 | Doublet (due to P-O-C-C coupling) | Methyl carbons (-CH₃) of the ethoxy groups. | |

| ³¹P NMR | ~21.7 | Singlet | Phosphorus atom in the phosphorothioate core. |

Causality Insight: The characteristic downfield shift of the phosphorus atom in the ³¹P NMR spectrum is indicative of the P=O environment, while the couplings observed in the ¹H and ¹³C NMR spectra are definitive proof of the connectivity between the ethyl groups and the phosphorus center through an oxygen atom.

Synthesis and Purification

The synthesis of phosphorothioates can be challenging, often requiring harsh reagents or complex purification steps. A notable advancement is the development of a metal- and solvent-free protocol, which represents a greener and more efficient approach.[6]

Experimental Protocol: Metal- and Solvent-Free Synthesis

This protocol is adapted from a published procedure for the synthesis of various phosphorothioates.[6]

-

Reagent Preparation: In a clean, dry reaction vessel, combine diphenyl disulfide (1 equivalent) and diethyl phosphite (1 equivalent).

-

Initiation: The reaction is typically initiated by gentle heating (e.g., 50-70°C) or can proceed at room temperature over a longer period. The absence of a solvent ensures maximum reactant concentration.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy, observing the disappearance of the diethyl phosphite signal and the appearance of the product signal around 21.7 ppm.

-

Work-up and Purification: Upon completion, the crude product, an oily liquid, is typically purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound. The self-validating aspect of this protocol lies in the clean conversion observed via NMR, with minimal side products under these optimized conditions.

Caption: Major degradation pathways for this compound.

Applications and Biological Context

While not a commercial end-product itself, this compound and its derivatives are relevant in several high-stakes research areas.

-

Nerve Agent Decontamination Research: Its use as a simulant for highly toxic V-type nerve agents is invaluable. [7]Studying its rapid, catalytic degradation provides a safer yet chemically relevant model for developing effective decontamination technologies for chemical warfare agents. The millions-fold rate acceleration achieved with lanthanide catalysts highlights a promising avenue for neutralizing these threats. [7]

-

Insecticide Development: Organophosphorus compounds are a cornerstone of modern agriculture, primarily acting as inhibitors of the enzyme acetylcholinesterase (AChE) in insects. [1][8]Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing neuromuscular paralysis and death. [9]While the specific insecticidal activity of this compound is not widely reported, its structural class is directly linked to this mechanism. For instance, the related compound fensulfothion is a known insecticide. [10]Therefore, this molecule serves as a scaffold for designing new AChE inhibitors with potentially improved selectivity or environmental profiles.

-

Pro-drug and Medicinal Chemistry: The phosphorothioate moiety is a critical component in medicinal chemistry, most famously in antisense oligonucleotide therapeutics. Replacing a non-bridging oxygen with sulfur in the phosphate backbone of DNA or RNA analogues prevents their rapid degradation by cellular nucleases. [11][12]While this small molecule is not itself a therapeutic, it provides a simple system to study the chemical properties and metabolic fate of the P-S bond, which is fundamental to the stability and efficacy of these advanced drugs. [13]

Analytical Methodologies

Robust analytical methods are required to ensure the purity, stability, and quantification of this compound in various matrices. High-Performance Liquid Chromatography (HPLC) is a suitable technique.

Protocol: Reversed-Phase HPLC Analysis

This hypothetical protocol is based on standard methods for analyzing small, moderately polar organic molecules.

-

System Preparation: An HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector is required.

-

Mobile Phase: Prepare a mobile phase consisting of an isocratic or gradient mixture of acetonitrile and water. A typical starting point would be 60:40 (v/v) Acetonitrile:Water.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25°C

-

Detection Wavelength: 254 nm (leveraging the UV absorbance of the phenyl ring).

-

-

Data Analysis: The purity of the compound is determined by integrating the area of the main peak and any impurity peaks. Quantification can be achieved by running a calibration curve with certified reference standards. This system is self-validating through the inclusion of standards and system suitability tests (e.g., peak symmetry, retention time stability).

Caption: Analytical workflow for HPLC analysis of the target compound.

Safety and Handling

As with all organophosphorus compounds, this compound must be handled with care. It is classified as harmful if swallowed and causes skin and eye irritation. Table 4: Key Safety and Handling Procedures

| Aspect | Procedure | Rationale | Source(s) |

| Personal Protective Equipment (PPE) | Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. | To prevent contact with eyes and skin, which are primary routes of exposure. | [3] |

| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin and eyes. | To minimize inhalation exposure and prevent accidental contact. Organophosphates can be neurotoxic. | [3][14] |

| Accidental Release | Absorb spill with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal. | To contain the spill and prevent environmental contamination. Do not let the product enter drains. | [3] |

| First Aid (Skin Contact) | Wash off immediately with soap and plenty of water. Consult a physician. | To remove the chemical and mitigate skin irritation or absorption. | [3] |

| First Aid (Ingestion) | Rinse mouth with water. Do NOT induce vomiting. Consult a physician immediately. | To prevent further absorption and avoid aspiration into the lungs. | [3] |

| Disposal | Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste. | To ensure environmental safety and regulatory compliance. | [3] |

Conclusion

This compound is a valuable molecule whose significance lies not in direct commercial application, but in its role as a versatile tool for scientific advancement. Its well-defined structure provides a platform for studying fundamental reaction mechanisms, developing novel catalytic detoxification systems for chemical warfare agents, and serving as a structural template in the design of new agrochemicals. The technical data, protocols, and safety information compiled in this guide are intended to empower researchers and drug development professionals to utilize this compound effectively and safely in their pursuit of innovation. Future research could further explore its specific interactions with biological targets like acetylcholinesterase or expand its use in developing novel catalytic systems for environmental remediation.

References

-

Guidechem. This compound (cas 1889-58-3) SDS/MSDS download.

-

Sigma-Aldrich. This compound | 1889-58-3.

-

Guidechem. This compound 1889-58-3 wiki.

-

PMC - PubMed Central. Discovery and identification of O, O-diethyl O-(4-(5-phenyl-4, 5-dihydroisoxazol-3-yl) phenyl) phosphorothioate (XP-1408) as a novel mode of action of organophosphorus insecticides.

-

MDPI. Metal- and Solvent-Free Synthesis of Phosphinothioates, Phosphonothioates, Phosphorothioates, and Related Selenium Derivatives: An Efficient Green Protocol.

-

Organic & Biomolecular Chemistry (RSC Publishing). La3+-catalyzed methanolysis of O,O-diethyl S-(p-nitrophenyl) phosphorothioate and this compound. Millions-fold acceleration of the destruction of V-agent simulants.

-

OKS. OKS 3730 - SAFETY DATA SHEET.

-

PubChem - NIH. O,O-diethyl phosphorothioate | C4H11O3PS | CID 655.

-

NIST WebBook. Phosphorothioic acid, O,O-diethyl O-(p-methylsulfonyl)phenyl ester.

-

Beilstein Journals. Synthesis of phosphorothioates using thiophosphate salts.

-

CymitQuimica. O,O-Diethyl O-phenyl phosphorothioate.

-

OSHA. FENSULFOTHION | Occupational Safety and Health Administration.

-

NIH. Oxidation of phosphorothioate DNA modifications leads to lethal genomic instability.

-

PubChem. O,O-Diethyl S-methyl phosphorothioate | C5H13O3PS | CID 16991.

-

BLD Pharm. 1889-58-3|this compound.

-

ACS Publications. Characterizing the Diastereoisomeric Distribution of Phosphorothioate Oligonucleotides by Metal Ion Complexation Chromatography, In-Series Reversed Phase-Strong Anion Exchange Chromatography, and 31P NMR.

-

Sunway Pharm Ltd. This compound - CAS:1889-58-3.

-

Benchchem. Application Notes and Protocols: Phosphorothious Acid in the Synthesis of Novel Organophosphorus Compounds.

-

Wikipedia. Carbophenothion.

-

Echemi. Buy O,O-diethyl O-phenyl thiophosphate from HANGZHOU LEAP CHEM CO., LTD..

-

PMC - NIH. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography.

-

Frontiers. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles.

-

PMC. Development and Clinical Application of Phosphorus-Containing Drugs.

-

Organic & Biomolecular Chemistry (RSC Publishing). Phosphorothioate anti-sense oligonucleotides: the kinetics and mechanism of the generation of the sulfurising agent from phenylacetyl disulfide (PADS).

Sources

- 1. Discovery and identification of O, O-diethyl O-(4-(5-phenyl-4, 5-dihydroisoxazol-3-yl) phenyl) phosphorothioate (XP-1408) as a novel mode of action of organophosphorus insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. 1889-58-3|this compound|BLD Pharm [bldpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. La3+-catalyzed methanolysis of O,O-diethyl S-(p-nitrophenyl) phosphorothioate and this compound. Millions-fold acceleration of the destruction of V-agent simulants - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Carbophenothion - Wikipedia [en.wikipedia.org]

- 9. O,O-diethyl phosphorothioate | C4H11O3PS | CID 655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. FENSULFOTHION | Occupational Safety and Health Administration [osha.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Phosphorothioate anti-sense oligonucleotides: the kinetics and mechanism of the generation of the sulfurising agent from phenylacetyl disulfide (PADS) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oks-germany.com [oks-germany.com]

O,O-Diethyl S-phenyl phosphorothioate mechanism of action in insects

An In-Depth Technical Guide to the Mechanism of Action of O,O-Diethyl S-phenyl phosphorothioate in Insects

Abstract

This compound belongs to the organophosphate (OP) class of insecticides, a group of compounds that have been instrumental in pest control for decades.[1][2][3] Their efficacy stems from a potent and specific mechanism of action targeting the insect nervous system. This guide provides a detailed examination of the molecular and physiological processes underlying the insecticidal activity of this compound. We will dissect its bioactivation, the primary molecular target, the toxicological consequences of target inhibition, and the key experimental protocols required to investigate this mechanism. The core of its action is not direct; it requires metabolic conversion to a highly toxic oxygen analog, which then irreversibly inhibits the critical enzyme acetylcholinesterase, leading to catastrophic failure of the central nervous system.[4][5][6]

The Cholinergic Synapse: The Theater of Action

To comprehend the mechanism of this compound, one must first understand its target environment: the cholinergic synapse, a cornerstone of the insect's central nervous system. In this system, the neurotransmitter acetylcholine (ACh) is released from a presynaptic neuron, travels across the synaptic cleft, and binds to receptors on the postsynaptic neuron, propagating a nerve impulse.

To ensure controlled signaling, the ACh must be rapidly removed from the synapse. This crucial task is performed by the enzyme Acetylcholinesterase (AChE).[1][2][7] AChE hydrolyzes acetylcholine into choline and acetate, effectively terminating the nerve signal and resetting the synapse for the next transmission.[8][9] The continuous and precise function of AChE is vital for an insect's survival, governing everything from motor control to sensory perception.

The Primary Mechanism: Irreversible Inhibition of Acetylcholinesterase

The fundamental toxic action of all organophosphate insecticides is the disruption of this finely tuned process through the inhibition of AChE.[10][11] However, phosphorothioates like this compound, which feature a phosphorus-sulfur double bond (P=S), are poor inhibitors of AChE in their native state.[4][5][6] They are, in essence, pro-insecticides that require metabolic activation within the insect to become lethal.

Metabolic Bioactivation: The "Lethal Synthesis"

The transformation from a relatively benign pro-insecticide to a potent neurotoxin occurs via oxidative desulfuration, a metabolic process primarily mediated by cytochrome P450 monooxygenases within the insect's tissues.[4][6][12] This enzymatic reaction replaces the sulfur atom with an oxygen atom, converting the phosphorothioate (P=S) into its corresponding oxygen analog, or "oxon" (P=O).

This oxon metabolite is the true toxicant. The electronegativity of the oxygen atom creates a more electrophilic phosphorus center, rendering the oxon a much more potent inhibitor of AChE.[4][13]

Molecular Hijacking of AChE

The active site of AChE contains a critical serine residue with a hydroxyl (-OH) group.[8] The oxon metabolite of this compound binds to this active site, and the electrophilic phosphorus atom is attacked by the serine hydroxyl group. This results in the formation of a stable, covalent bond between the organophosphate and the enzyme, a process known as phosphorylation.[6][8]

This phosphorylation effectively and quasi-irreversibly inactivates the AChE enzyme.[14][15] The bulky diethyl phosphate group remains attached to the serine residue, physically obstructing the active site and preventing it from binding to and hydrolyzing acetylcholine.

The Toxicological Cascade

With AChE inhibited, acetylcholine can no longer be cleared from the synaptic cleft.[6][16] This leads to a massive accumulation of the neurotransmitter, resulting in the continuous and uncontrolled stimulation of postsynaptic acetylcholine receptors.[6][14] This state of constant firing, known as hyperexcitation, manifests as a "cholinergic crisis" with symptoms including tremors, convulsions, paralysis, and ultimately, the death of the insect due to respiratory failure or metabolic collapse.[7][10]

Caption: Metabolic activation and subsequent inhibition of Acetylcholinesterase (AChE).

Insect Resistance and Detoxification

Insects have evolved detoxification mechanisms that can confer resistance to organophosphates.[17] These include:

-

Enhanced Metabolism: Increased activity of cytochrome P450s can sometimes lead to detoxification rather than activation. More significantly, elevated levels of esterases (like carboxylesterases) and glutathione S-transferases (GSTs) can hydrolyze or conjugate the organophosphate, respectively, rendering it harmless before it can reach its target.[1]

-

Target Site Insensitivity: Mutations in the gene encoding AChE can alter the enzyme's structure, reducing its affinity for the organophosphate inhibitor while still maintaining its ability to hydrolyze acetylcholine.[18]

Experimental Protocols

To validate the mechanism of action and quantify the potency of this compound and its metabolites, specific in vitro assays are essential.

Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method, which measures AChE activity colorimetrically.[9] The enzyme hydrolyzes acetylthiocholine (ATCh) to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion (TNB), quantifiable by absorbance at 412 nm.[9]

Materials:

-

Phosphate Buffer (0.1 M, pH 8.0)

-

AChE enzyme solution (e.g., from electric eel or insect source)

-

DTNB solution (10 mM in buffer)

-

Acetylthiocholine Iodide (ATChI) substrate solution (10 mM in deionized water, prepared fresh)

-

Test compound (this compound and its oxon metabolite) stock solution (e.g., 10 mM in DMSO)

-

96-well microplate and plate reader

Procedure:

-

Prepare Compound Dilutions: Perform serial dilutions of the test compound stock solution in phosphate buffer to create a range of concentrations for testing.

-

Assay Plate Setup (per well):

-

Add 140 µL of phosphate buffer.

-

Add 20 µL of the appropriate compound dilution (or buffer with DMSO for the 100% activity control).

-

Add 20 µL of the AChE enzyme solution.

-

-

Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 20 µL of DTNB solution followed by 20 µL of ATChI substrate solution to all wells to start the reaction.

-

Data Acquisition: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm kinetically over 10-15 minutes.[19]

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each concentration.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate_control - Rate_test) / Rate_control] * 100.[19]

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).[19]

-

Caption: Experimental workflow for the AChE Inhibition Assay.

Protocol: In Vitro Metabolic Stability Assay

This protocol assesses the rate of metabolism of the parent compound and the formation of its oxon metabolite using insect-derived liver microsomes, which are rich in cytochrome P450 enzymes.[20][21]

Materials:

-

Insect liver microsomes (e.g., from Spodoptera frugiperda or other relevant species)

-

Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (or NADPH stock solution)

-

Test compound stock solution (10 mM in DMSO)

-

Acetonitrile (for quenching the reaction)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Prepare a microsomal suspension in phosphate buffer on ice. Prepare the NADPH solution.

-

Reaction Setup: In microcentrifuge tubes, combine the microsomal suspension and buffer. Pre-warm at 37°C for 5 minutes.

-

Initiation: Add a small volume of the test compound (final concentration typically 1-10 µM) to start the reaction. Immediately after, add the NADPH solution to initiate the metabolic process. For a negative control (0-minute time point), add the quenching solvent immediately before NADPH.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction and precipitate proteins.

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound and the amount of oxon metabolite formed at each time point.

-

Data Analysis:

-

Plot the natural log of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of this curve gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Quantify the formation of the oxon metabolite over time.

-

Caption: Workflow for the in vitro insect microsomal stability assay.

Quantitative Data Summary

The following table presents representative data that could be obtained from the described experimental protocols, illustrating the key principles of potency and metabolic activation.

| Compound | Target | Assay | Parameter | Value | Interpretation |

| This compound | Insect AChE | AChE Inhibition | IC50 | > 100 µM | The parent compound is a very weak inhibitor of AChE. |

| Oxon Metabolite | Insect AChE | AChE Inhibition | IC50 | ~50 nM | Metabolic activation increases potency by >2000-fold. |

| This compound | Insect Microsomes | Metabolic Stability | t½ | 25 minutes | The parent compound is readily metabolized by insect enzymes. |

Conclusion

The insecticidal efficacy of this compound is a classic example of lethal synthesis. Its mechanism of action is indirect yet highly effective, relying on the insect's own metabolic machinery to convert it into a potent neurotoxin. This oxon metabolite then acts as a quasi-irreversible inhibitor of acetylcholinesterase, a vital enzyme in the insect nervous system. The resulting accumulation of acetylcholine leads to a catastrophic cholinergic crisis and death. A thorough understanding of this multi-step process, from metabolic activation to target site inhibition, is fundamental for the development of new insecticidal agents and for managing the persistent challenge of insecticide resistance.

References

-

Siegfried, B. D., & Scharf, M. E. (2016). Mechanisms of Organophosphate Resistance in Insects. ResearchGate. [Link]

-

Wikipedia. (n.d.). Acetylcholinesterase inhibitor. [Link]

-

ResearchGate. (n.d.). Reaction of organophosphate pesticides with acetylcholinesterase. [Link]

-

Main, A. R. (1969). Acetylcholinesterase. Two types of inhibition by an organophosphorus compound: one the formation of phosphorylated enzyme and the other analogous to inhibition by substrate. National Center for Biotechnology Information. [Link]

-

Padilla, S., et al. (2011). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. National Center for Biotechnology Information. [Link]

-

Siegfried, B. D., & Scharf, M. E. (2016). Mechanisms of Organophosphate Resistance in Insects. Semantic Scholar. [Link]

-

Jokanović, M. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. National Center for Biotechnology Information. [Link]

-

Nachon, F., et al. (2013). Reactivators of Acetylcholinesterase Inhibited by Organophosphorus Nerve Agents. ACS Publications. [Link]

-

Abobakr, Y., et al. (2022). Organophosphate Insecticides Resistance in Field Populations of House Flies, Musca domestica L.: Levels of Resistance and Acetylcholinesterase Activity. National Center for Biotechnology Information. [Link]

-

Ahoua Alou, L. P., et al. (2022). Organophosphate Insecticide Exposure Impacts Reproductive Success in Insensitive Acetylcholinesterase Anopheles gambiae Mosquitoes. Frontiers in Tropical Diseases. [Link]

-

USDA NIFA. (n.d.). Insecticide Resistance: Causes and Action Mode of Action (MOA) Initiative. [Link]

-

Assay Genie. (n.d.). Technical Manual Acetylcholinesterase (AchE) Activity Assay Kit. [Link]

-

Hsieh, J.-H., et al. (2021). In vitro profiling of pesticides within the Tox21 10K compound library for bioactivity and potential toxicity. National Center for Biotechnology Information. [Link]

-

Karmaus, A. L., et al. (2022). Evaluation of Metabolism of a Defined Pesticide Mixture through Multiple In Vitro Liver Models. National Center for Biotechnology Information. [Link]

-

Karmaus, A. L., et al. (2022). Evaluation of Metabolism of a Defined Pesticide Mixture through Multiple In Vitro Liver Models. ResearchGate. [Link]

-

Tapper, M. A., et al. (2019). In vitro metabolism of imidacloprid and acetamiprid in rainbow trout and rat. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2017). Discovery and identification of O, O-diethyl O-(4-(5-phenyl-4, 5-dihydroisoxazol-3-yl) phenyl) phosphorothioate (XP-1408) as a novel mode of action of organophosphorus insecticides. [Link]

-

Liu, J., et al. (2020). CONCENTRATION-DEPENDENT EFFECTS OF CHLORPYRIFOS OXON ON PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR SIGNALING IN MCF-7 CELLS. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2017). In vitro metabolism of pesticides and industrial chemicals in fish. [Link]

-

McBain, J. B., et al. (1971). Recent advances in the metabolism of organophosphorus insecticides. National Center for Biotechnology Information. [Link]

-

Slotkin, T. A., & Seidler, F. J. (2012). The developmental neurotoxicity of organophosphorus insecticides: a direct role for the oxon metabolites. National Center for Biotechnology Information. [Link]

-

Ippolito, J. A., et al. (2023). Targeted Metabolomics of Organophosphate Pesticides and Chemical Warfare Nerve Agent Simulants Using High- and Low-Dose Exposure in Human Liver Microsomes. MDPI. [Link]

-

Singh, A., et al. (2022). Chemistry, Metabolism and Neurotoxicity of Organophosphorus Insecticides: A Review. Nature Environment and Pollution Technology. [Link]

-

Neal, R. A. (1967). Studies on the metabolism of diethyl 4-nitrophenyl phosphorothionate (parathion) in vitro. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. (n.d.). O,O-diethyl phosphorothioate. PubChem. [Link]

-

Wang, D., et al. (2017). Discovery and identification of O, O-diethyl O-(4-(5-phenyl-4, 5-dihydroisoxazol-3-yl) phenyl) phosphorothioate (XP-1408) as a novel mode of action of organophosphorus insecticides. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2022). Chemistry, Metabolism and Neurotoxicity of Organophosphorus Insecticides: A Review. [Link]

-

Wikipedia. (n.d.). Carbophenothion. [Link]

-

Lotti, M. (2017). Organophosphorus Compounds at 80: Some Old and New Issues. National Center for Biotechnology Information. [Link]

-

Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. National Center for Biotechnology Information. [Link]

Sources

- 1. Mechanisms of Organophosphate Resistance in Insects | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Organophosphate Insecticides Resistance in Field Populations of House Flies, Musca domestica L.: Levels of Resistance and Acetylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. neptjournal.com [neptjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Organophosphorus Compounds at 80: Some Old and New Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Discovery and identification of O, O-diethyl O-(4-(5-phenyl-4, 5-dihydroisoxazol-3-yl) phenyl) phosphorothioate (XP-1408) as a novel mode of action of organophosphorus insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeted Metabolomics of Organophosphate Pesticides and Chemical Warfare Nerve Agent Simulants Using High- and Low-Dose Exposure in Human Liver Microsomes [mdpi.com]

- 13. The developmental neurotoxicity of organophosphorus insecticides: a direct role for the oxon metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Acetylcholinesterase. Two types of inhibition by an organophosphorus compound: one the formation of phosphorylated enzyme and the other analogous to inhibition by substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. nifa.usda.gov [nifa.usda.gov]

- 18. Frontiers | Organophosphate Insecticide Exposure Impacts Reproductive Success in Insensitive Acetylcholinesterase Anopheles gambiae Mosquitoes [frontiersin.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Evaluation of Metabolism of a Defined Pesticide Mixture through Multiple In Vitro Liver Models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

O,O-Diethyl S-phenyl phosphorothioate synthesis pathways and precursors

An In-depth Technical Guide to the Synthesis of O,O-Diethyl S-phenyl phosphorothioate

Introduction

This compound is an organophosphorus compound featuring a central phosphorus atom bonded to two ethoxy groups, a sulfur atom, and a phenyl group via the sulfur atom (a thioester linkage). This structure belongs to the phosphorothioate class of compounds, which are analogues of phosphates where one of the oxygen atoms is replaced by sulfur. The specific linkage, P-S-Aryl, imparts distinct chemical and physical properties that are leveraged in various fields, including agricultural chemistry and as intermediates in organic synthesis. This guide provides a detailed exploration of the primary synthesis pathways for this compound, intended for researchers and professionals in chemistry and drug development. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of the methodologies.

Core Synthesis Pathways

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on precursor availability, desired scale, and reaction efficiency. Below, we detail two of the most robust and commonly employed synthetic routes.

Pathway 1: Nucleophilic Substitution of Diethyl Chlorophosphate

This pathway represents a classic and direct approach based on the principles of nucleophilic substitution at a phosphorus(V) center. The core of this reaction is the attack of a soft nucleophile, the thiophenolate anion, on the electrophilic phosphorus atom of diethyl chlorophosphate.

Theoretical Basis and Mechanism

The reaction proceeds via an S_N2-type mechanism at the phosphorus center. Thiophenol is first deprotonated by a suitable base, typically sodium hydride or sodium metal, to generate the highly nucleophilic sodium thiophenolate.[1] This anion then attacks the phosphorus atom of diethyl chlorophosphate, displacing the chloride leaving group. The hard-soft acid-base (HSAB) theory supports this reaction's favorability, as the soft sulfur nucleophile preferentially attacks the relatively soft phosphorus center over the harder carbonyl carbon if an analogous acyl chloride were used.

Diagram of Nucleophilic Substitution Pathway

Experimental Protocol: Synthesis via Sodium Thiophenolate

This protocol details the synthesis from commercially available precursors.

Materials and Reagents:

-

Thiophenol (C₆H₅SH)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Diethyl chlorophosphate ((C₂H₅O)₂P(O)Cl)[2]

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Thiophenolate Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.0 eq). Wash the NaH dispersion with anhydrous hexane to remove mineral oil, then suspend it in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of thiophenol (1.0 eq) in anhydrous THF via the dropping funnel. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour to ensure complete deprotonation.[1]

-

Phosphorylation: Recool the resulting sodium thiophenolate suspension to 0 °C.

-

Add diethyl chlorophosphate (1.0 eq) dropwise. A white precipitate of sodium chloride will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

-

The crude product is purified by column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to yield this compound as an oily liquid.[3]

Pathway 2: One-Pot Synthesis from Diethyl Phosphite

This modern approach offers an efficient alternative that avoids the handling of highly reactive chlorophosphates. It involves the in-situ generation of a reactive sulfur species that couples with diethyl phosphite.

Theoretical Basis and Mechanism

This pathway leverages the tautomeric nature of diethyl phosphite, which exists in equilibrium between the phosphonate form ((EtO)₂P(O)H) and the phosphite form ((EtO)₂P(OH)). The reaction can be initiated by adding elemental sulfur to diethyl phosphite in the presence of a base like triethylamine.[4] This forms a triethylammonium O,O'-diethyl thiophosphate salt in situ. This ambident nucleophile can then react with an electrophilic phenyl source. However, a more direct and common variant involves the reaction of diethyl phosphite and a thiol in the presence of an oxidant and often a catalyst.[5] This is an oxidative cross-dehydrogenative coupling (CDC) reaction. The mechanism can be complex but generally involves the formation of a disulfide intermediate from the thiol, which then reacts with the diethyl phosphite.[4]

Diagram of One-Pot Synthesis Pathway

Experimental Protocol: Microwave-Assisted One-Pot Synthesis

This protocol is adapted from a general method for phosphorothioate synthesis, highlighting a solvent-free, microwave-assisted approach for efficiency.[4][6]

Materials and Reagents:

-

Diethyl phosphite ((C₂H₅O)₂P(O)H)[7]

-

An appropriate phenylating agent (e.g., a benzenediazonium salt or diphenyl disulfide)

-

Elemental sulfur (S₈)

-

Triethylamine (Et₃N)

-

Acidic alumina (Al₂O₃)

Procedure:

-

Reagent Preparation: In a microwave-safe vessel, thoroughly mix diethyl phosphite (1.2 eq), the phenylating agent (1.0 eq), elemental sulfur (1.5 eq), triethylamine (1.5 eq), and acidic alumina (as a solid support).

-

Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power and temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: After cooling, the reaction mixture is extracted with a suitable solvent like dichloromethane or ethyl acetate.

-

The solid support (alumina) is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to afford the pure this compound.[4]

Comparative Analysis of Synthesis Pathways

| Parameter | Pathway 1: Nucleophilic Substitution | Pathway 2: One-Pot Synthesis |

| Precursors | Thiophenol, NaH, Diethyl chlorophosphate | Diethyl phosphite, Phenyl source, Sulfur, Base |

| Reactivity | Highly reactive and moisture-sensitive reagents (NaH, chlorophosphate) | Generally more stable precursors |

| Reaction Conditions | Anhydrous conditions, inert atmosphere, often cryogenic temperatures | Can be performed under milder conditions; microwave irradiation enhances speed |

| Byproducts | NaCl (easily removed) | Stoichiometric amounts of base salts; potential for disulfide byproducts |

| Scalability | Well-established and scalable | Good for lab scale; large-scale microwave synthesis can be challenging |

| Green Chemistry | Use of hazardous reagents and solvents | Potentially solvent-free, atom-economical |

| Typical Yields | Good to excellent (70-90%) | Moderate to good (60-85%)[3][4] |

Purification and Characterization

Regardless of the synthetic route, the final product requires purification and rigorous characterization to confirm its identity and purity.

-

Purification: Flash column chromatography on silica gel is the standard method for purifying this compound from unreacted starting materials and byproducts. A mobile phase of hexane and ethyl acetate is typically effective.

-

Characterization: The structure and purity are confirmed using a combination of spectroscopic techniques:

-

³¹P NMR: This is a highly diagnostic technique for organophosphorus compounds. This compound will show a characteristic singlet in the range of δ 21-23 ppm.[3]

-

¹H NMR: Will show signals for the aromatic protons of the phenyl group and the characteristic triplet and quartet for the two ethoxy groups.[3]

-

¹³C NMR: Will show distinct signals for the carbons of the phenyl ring and the ethoxy groups.[3]

-

High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition (C₁₀H₁₅O₃PS).[3]

-

Safety Considerations

The synthesis of this compound involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.

-

Thiophenol: Possesses an extremely foul odor and is toxic. Handle with care.

-

Sodium Hydride: Highly flammable and reacts violently with water to produce hydrogen gas.

-

Diethyl Chlorophosphate: Corrosive and a suspected cholinesterase inhibitor.

-

Organophosphorus Compounds: Many organophosphorus compounds are neurotoxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

References

- Stec, W. J., & Wilk, A. (2003). Synthesis of phosphorothioate oligonucleotides with stereodefined phosphorothioate linkages. Current Protocols in Nucleic Acid Chemistry, 13(1), 4.15.1-4.15.23.

- Olejniczak, M., et al. (2019). Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. Molecules, 24(10), 1933.

-

Organic Chemistry Portal. (n.d.). Synthesis of Phosphorothioates. Retrieved from [Link]

- Kaboudin, B., & Farjadian, F. (2006). Synthesis of phosphorothioates using thiophosphate salts. Beilstein Journal of Organic Chemistry, 2, 14.

- Kaboudin, B., et al. (2021). Metal- and Solvent-Free Synthesis of Phosphinothioates, Phosphonothioates, Phosphorothioates, and Related Selenium Derivatives: An Efficient Green Protocol. Molecules, 26(16), 4994.

- Li, X., et al. (2019). Discovery and identification of O, O-diethyl O-(4-(5-phenyl-4, 5-dihydroisoxazol-3-yl) phenyl) phosphorothioate (XP-1408) as a novel mode of action of organophosphorus insecticides. Scientific Reports, 9(1), 1-10.

- Glen Research. (2022). Application Note: Phosphorodithioates in Oligonucleotide Therapeutics. Glen Report, 34(1), 13-16.

- Xu, Z., et al. (2015). Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3-Amino-1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent. Organic Process Research & Development, 19(11), 1645-1655.

- Dieng, T., et al. (2008).

- Jaffrès, P. A., et al. (2008).

-

Kaboudin, B., & Farjadian, F. (2006). Synthesis of phosphorothioates using thiophosphate salts. ResearchGate. Retrieved from [Link]

- Singh, B., et al. (2010). Detoxification of O,S-diethyl methyl phosphonothiolate (OSDEMP), a simulant of VX.

-

Wikipedia. (n.d.). Diethylphosphite. Retrieved from [Link]

- Bel'skii, V. E., et al. (2006). La3+-catalyzed methanolysis of O,O-diethyl S-(p-nitrophenyl) phosphorothioate and this compound. Millions-fold acceleration of the destruction of V-agent simulants. Organic & Biomolecular Chemistry, 4(23), 4354-4360.

- Wang, L., et al. (2013). An efficient protocol for copper-catalyzed reductive cross-coupling of aryl sulfonyl chlorides with H-phosphonates.

- Hoffmann, F. W., et al. (1956). THE REACTION BETWEEN TRIETHYL PHOSPHITE AND ALKYL AND ARYL-SULFONYL CHLORIDES. Journal of the American Chemical Society, 78(24), 6413-6416.

- Morrison, D. C. (1955). The Reaction of Sulfenyl Chlorides with Trialkyl Phosphites. Journal of the American Chemical Society, 77(1), 181-183.

-

Xidiand Reagent. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). SODIUM THIOPHENOXIDE. Retrieved from [Link]

- Ghorai, A., et al. (2020). Nerve agent simulant diethyl chlorophosphate detection using a cyclization reaction approach with high stokes shift system. New Journal of Chemistry, 44(4), 1363-1367.

-

PubChem. (n.d.). Sodium benzenethiolate. Retrieved from [Link]

Sources

- 1. Cas 930-69-8,SODIUM THIOPHENOXIDE | lookchem [lookchem.com]

- 2. Nerve agent simulant diethyl chlorophosphate detection using a cyclization reaction approach with high stokes shift system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Phosphorothioate synthesis by P-S coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Diethylphosphite - Wikipedia [en.wikipedia.org]

A Toxicological Deep Dive: O,O-Diethyl S-phenyl phosphorothioate in Mammalian Systems

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

O,O-Diethyl S-phenyl phosphorothioate (ESDP) is an organophosphate compound belonging to a class of chemicals widely recognized for their potent biological activity, primarily as acetylcholinesterase inhibitors. This technical guide provides a comprehensive toxicological profile of ESDP in mammals, synthesizing available data with established principles of organophosphate toxicology. We will explore its chemical identity, delve into the mechanistic underpinnings of its toxicity, analyze its metabolic fate, and evaluate its effects across various toxicological endpoints, including acute toxicity, potential genotoxicity, and reproductive effects. This document is designed to serve as a critical resource for researchers, toxicologists, and drug development professionals, offering field-proven insights into experimental design and data interpretation for this class of compounds.

Introduction and Chemical Identity

This compound (ESDP) is a phosphorothioate ester. The defining feature of phosphorothioates is the presence of a sulfur atom replacing one of the oxygen atoms in the phosphate group. This structural feature is critical to its toxicokinetics, as it necessitates metabolic activation to exert its primary toxic effect. Understanding the fundamental properties of ESDP is the first step in a robust toxicological assessment.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1889-58-3 | [1] |

| Molecular Formula | C₁₀H₁₅O₃PS | |

| Molecular Weight | 246.27 g/mol | [2] |

| Physical Form | Colorless to light-yellow liquid | [1] |

| Synonyms | Phosphorothioic acid, O,O-diethyl S-phenyl ester | |

| GHS Hazard Statement | H302: Harmful if swallowed | [1] |

Note: It is crucial to distinguish ESDP from its isomer, O,O-Diethyl O-phenyl phosphorothionate (CAS 32345-29-2), where the sulfur atom is double-bonded to the phosphorus (P=S), and the phenyl group is attached via an oxygen atom (P-O-Ph). While structurally similar, their metabolic activation pathways and toxic potency can differ.

Toxicodynamics: The Molecular Mechanism of Action

The primary mechanism of toxicity for ESDP, like most organophosphates, is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[3][4]

The Cholinergic Crisis: Inhibition of Acetylcholinesterase

AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid at cholinergic synapses, terminating the nerve signal.[5] Inhibition of AChE by ESDP's active metabolite leads to an accumulation of ACh in the synaptic cleft. This results in continuous stimulation of cholinergic receptors (both muscarinic and nicotinic), leading to a state known as a "cholinergic crisis."[5][6]

The clinical manifestations of this crisis are predictable and dose-dependent, affecting the central nervous system, parasympathetic and sympathetic autonomic ganglia, and neuromuscular junctions.

Typical Symptoms of Organophosphate Poisoning in Mammals:

-

Muscarinic Effects: Hypersalivation, lacrimation (tearing), urination, defecation, gastrointestinal distress (cramps, vomiting), and bronchoconstriction (difficulty breathing).[7]

-

Nicotinic Effects: Muscle fasciculations (twitching), cramping, weakness, and eventually paralysis, including paralysis of the respiratory muscles.[6]

-

Central Nervous System (CNS) Effects: Restlessness, anxiety, ataxia, convulsions, and respiratory depression.[6]

Death from acute organophosphate poisoning is typically due to respiratory failure resulting from a combination of bronchoconstriction, excessive bronchial secretions, and paralysis of the diaphragm and intercostal muscles.[7]

A Secondary Mechanism: Potential Hepatotoxicity

While AChE inhibition is the primary toxic action, research on the isomer O,O-diethyl, O-phenyl phosphorothionate (SV1) suggests a potential for hepatotoxicity, particularly after induction of hepatic enzymes.[8] In phenobarbital-pretreated rats, a high intraperitoneal dose (400 mg/kg) of SV1 caused periacinar hydropic degeneration.[8] This was associated with a significant depression of cytochrome P-450 levels. The proposed mechanism involves oxidative desulfuration in liver microsomes, releasing a reactive form of sulfur that covalently binds to cellular components, initiating liver damage.[8] This suggests that under specific conditions, ESDP might also pose a risk of liver injury, a factor to consider in chronic exposure scenarios.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Organophosphates are generally well-absorbed via oral, dermal, and inhalation routes. Their lipophilic nature facilitates passage across biological membranes.

-

Distribution: Following absorption, ESDP would be expected to distribute throughout the body. Tissues with high blood flow, like the liver and kidneys, would likely show initial high concentrations. Due to its lipophilicity, it may also accumulate in adipose tissue.

-

Metabolism (Biotransformation): This is the most critical phase determining the toxicity of ESDP. Metabolism occurs primarily in the liver, mediated by cytochrome P450 (CYP450) mixed-function oxidases.[10][11] There are two competing primary pathways:

-

Bioactivation (Oxidative Desulfuration): The P=S group is converted to a P=O group, transforming ESDP into its highly potent oxygen analog (oxon). This oxon is the primary inhibitor of AChE. This reaction requires NADPH and molecular oxygen.[10]

-

Detoxification (Hydrolysis): Esterase enzymes, such as paraoxonases (PON1), can hydrolyze ESDP and its oxon analog, cleaving the ester bonds to produce less toxic metabolites like diethyl phosphorothioate and phenol.[12]

-

The balance between these activation and detoxification pathways determines the ultimate toxicity of an exposure and can vary between species, age, and due to genetic polymorphisms (e.g., in PON1).[12]

-

Excretion: The water-soluble metabolites produced during detoxification are primarily excreted in the urine.

Mammalian Toxicity Profile

Acute Toxicity

Specific experimental LD₅₀ values for oral exposure to ESDP in mammals are not consistently reported in publicly accessible databases. However, the compound is classified under the Globally Harmonized System (GHS) with the hazard statement H302, "Harmful if swallowed".[1] This classification generally corresponds to an acute oral LD₅₀ range of 50-2000 mg/kg body weight in rats. For reference, a study on the isomer O,O-diethyl, O-phenyl phosphorothionate (SV1) in phenobarbital-pretreated rats demonstrated significant hepatotoxicity following a single high intraperitoneal dose of 400 mg/kg.[8]

Table 2: Acute Toxicity Profile of this compound

| Endpoint | Classification / Value | Species | Route | Source |

| Acute Oral Toxicity | GHS H302: Harmful if swallowed | N/A | Oral | [1] |

| Acute Oral LD₅₀ | Estimated range: 50-2000 mg/kg | Rat | Oral | GHS Classification |

| Acute Dermal Toxicity | No data available | N/A | Dermal | |

| Acute Inhalation Toxicity | No data available | N/A | Inhalation |

The lack of a definitive public LD₅₀ value underscores the importance of conducting thorough dose-range finding studies when initiating research with this compound.

Genotoxicity and Carcinogenicity

No studies have been identified that specifically assess the genotoxic or carcinogenic potential of ESDP. However, the broader class of organophosphate pesticides has been evaluated.

-

Genotoxicity: Some organophosphates, such as acephate and monocrotophos, have demonstrated mutagenic activity in bacterial reverse mutation assays (Ames test).[3][13] The mechanism can involve DNA damage, potentially through the generation of reactive oxygen species.[14]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has evaluated several organophosphates. Parathion, a structurally related phosphorothioate, is classified as "possibly carcinogenic to humans" (Group 2B).[15][16] In contrast, bioassays of malathion and its oxygen analog, malaoxon, did not find evidence of carcinogenicity in F344 rats or B6C3F1 mice under the conditions of the studies.[7][17] A common metabolite, O,O-diethyl phosphorothioate, is not listed by IARC as a carcinogen.[12]

Given the data on related compounds, a potential for genotoxicity cannot be ruled out without specific testing of ESDP. Standard genotoxicity assays (e.g., Ames test, in vitro micronucleus assay, chromosomal aberration test) would be necessary to characterize this endpoint.

Reproductive and Developmental Toxicity

Specific data on the reproductive and developmental toxicity of ESDP are lacking. However, studies on other organophosphates indicate that this is a significant area of concern.

-

In male rats, exposure to methyl parathion has been shown to decrease sperm density and cause structural damage to the epididymis.[18]

-

Studies on organophosphate flame retardants like triphenyl phosphate (TPHP) and isopropylated phenyl phosphate (IPP) in rats have demonstrated adverse effects on reproductive performance, including reduced numbers of live pups and decreased pup survival.[19][20] These studies also showed developmental effects in offspring, such as reduced body weights and delays in pubertal endpoints, at exposure levels that also caused reduced cholinesterase activity.[19]

These findings suggest that ESDP could potentially interfere with reproductive function and development. Any comprehensive toxicological evaluation must include assessments of fertility, and pre- and post-natal development.

Key Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following section details standardized protocols relevant to the toxicological assessment of ESDP.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a high-throughput colorimetric assay to determine the inhibitory potency (IC₅₀) of ESDP's active metabolite on AChE.

Principle: The assay, developed by Ellman, measures AChE activity by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB⁻), a yellow anion that is measured spectrophotometrically at 412 nm.[9][21] A reduction in the rate of color formation in the presence of an inhibitor is proportional to the degree of AChE inhibition.

Materials:

-

96-well microplate

-

Spectrophotometric microplate reader

-

Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or recombinant human)

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in buffer)

-

Acetylthiocholine iodide (ATCI) substrate solution (10 mM in deionized water, prepared fresh)

-

Test compound (ESDP-oxon) stock solution (e.g., 10 mM in DMSO)

-

DMSO (for dilutions and vehicle control)

Procedure:

-

Prepare Reagents: Prepare working solutions of all reagents. Create serial dilutions of the ESDP-oxon stock solution in phosphate buffer to achieve a range of desired final concentrations. Ensure the final DMSO concentration in all wells does not exceed 1%.

-

Plate Setup (in duplicate or triplicate):

-

Blank Wells: Add 150 µL of phosphate buffer and 50 µL of DTNB solution.

-

Control Wells (100% Activity): Add 100 µL of phosphate buffer, 25 µL of DMSO/buffer (vehicle), and 25 µL of AChE enzyme solution.

-

Test Wells: Add 100 µL of phosphate buffer, 25 µL of the various ESDP-oxon dilutions, and 25 µL of AChE enzyme solution.

-

-

Pre-incubation: Gently mix the plate and pre-incubate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 50 µL of the DTNB solution to the Control and Test wells. To initiate the enzymatic reaction, add 25 µL of the ATCI substrate solution to all wells (including blanks). The final volume should be 200 µL.

-

Kinetic Measurement: Immediately place the plate in the reader. Measure the increase in absorbance at 412 nm every 30-60 seconds for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (ΔAbs/min) from the linear portion of the kinetic curve.

-

Correct for non-enzymatic hydrolysis by subtracting the rate of the blank wells from all other wells.

-

Calculate the percentage of inhibition for each concentration of ESDP-oxon using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

-

Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol: In Vitro Metabolism using Liver Microsomes

This protocol is designed to investigate the metabolic fate of ESDP, specifically to identify metabolites and determine metabolic stability.

Principle: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP450 enzymes.[22] By incubating ESDP with liver microsomes in the presence of necessary cofactors (NADPH), one can simulate Phase I metabolism and analyze the depletion of the parent compound and the formation of metabolites over time.[23]

Materials:

-

Pooled liver microsomes (e.g., human, rat)

-

Phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution.

-

ESDP stock solution (in a suitable organic solvent like acetonitrile or DMSO)

-

Ice-cold "stop solution" (e.g., acetonitrile with an internal standard)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Thaw microsomes on ice. Prepare a master mix containing buffer and microsomes (e.g., to a final protein concentration of 0.5-1.0 mg/mL).

-

Incubation Setup: In microcentrifuge tubes, pre-warm the microsomal suspension at 37°C for 5 minutes.

-

Initiate Reaction: Add a small volume of ESDP stock solution to the microsomal suspension to achieve the desired final concentration (e.g., 1 µM). The final organic solvent concentration should be low (<1%) to avoid inhibiting enzyme activity.

-

Start the Clock: Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH stock solution. Vortex gently to mix.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing ice-cold stop solution. The stop solution precipitates the proteins and halts the reaction.

-

Sample Processing: Vortex the quenched samples vigorously, then centrifuge at high speed (e.g., >12,000 x g) for 10-20 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to autosampler vials for analysis by LC-MS/MS.

-

Data Analysis:

-

Quantify the peak area of the parent compound (ESDP) at each time point relative to the internal standard.

-

Plot the natural log of the percentage of ESDP remaining versus time.

-

The slope of the linear portion of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

-

Use the LC-MS/MS to screen for and identify potential metabolites by looking for expected mass transitions (e.g., for the ESDP-oxon, hydrolyzed products).

-

Conclusion and Future Directions

This compound (ESDP) exhibits a toxicological profile characteristic of the organophosphorothioate class. Its primary mechanism of toxicity is the potent, irreversible inhibition of acetylcholinesterase following metabolic bioactivation to its oxon analog, leading to a classical cholinergic crisis. While a definitive oral LD₅₀ is not publicly available, GHS classification indicates it is harmful if swallowed. Furthermore, data from analogous compounds raise concerns about potential hepatotoxicity, genotoxicity, and adverse effects on reproduction and development.

This guide highlights significant data gaps for ESDP, particularly in the areas of chronic toxicity, carcinogenicity, and reproductive/developmental studies. Future research should prioritize these endpoints to enable a comprehensive risk assessment. The provided protocols for AChE inhibition and in vitro metabolism serve as a foundation for researchers to quantitatively assess the potency and metabolic fate of ESDP and other novel organophosphate compounds. Such data are essential for both regulatory assessment and the development of safer alternatives in industry and medicine.

References

A comprehensive, numbered list of all cited sources with titles, sources, and verifiable URLs will be generated and appended here.

-

Bhinder, P., & Chaudhry, A. (2013). Mutagenicity Assessment of Organophosphates using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism Assay. Toxicology International, 20(3), 254–260. [Link]

-

Chiang, S. M., et al. (1998). Comparative investigation on the mutagenicities of organophosphate, phthalimide, pyrethroid and carbamate insecticides by the Ames and lactam tests. Mutagenesis, 13(2), 157-66. [Link]

-

Bhinder, P., & Chaudhry, A. (2013). Mutagenicity Assessment of Organophosphates using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism Assay. Informatics Journals. [Link]

-

Chiang, S. M., et al. (1998). Comparative investigation on the mutagenicities of organophosphate, phthalimide, pyrethroid and carbamate insecticides by the Ames. Oxford Academic. [Link]

-

Wild, D. (1975). Mutagenicity studies on organophosphorus insecticides. Mutation Research, 32(2), 133-50. [Link]

-

IARC. (2017). Some Organophosphate Insecticides and Herbicides. IARC Publications. [Link]

-

Scribd. (n.d.). Ellman Esterase Assay Protocol. Scribd. [Link]

-

National Cancer Institute. (1979). Bioassay of malaoxon for possible carcinogenicity. Natl Cancer Inst Carcinog Tech Rep Ser, 135, 1-115. [Link]

-

IARC. (2017). Some Organophosphate Insecticides and Herbicides. NCBI Bookshelf. [Link]

-

National Toxicology Program. (1979). Bioassay of Malathion for Possible Carcinogenicity (CAS No. 121-75-5). Natl Toxicol Program Tech Rep Ser, 192, 1-87. [Link]

-

Ruan, H., et al. (2024). Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'- O-Methyl Modified Single-Stranded Oligonucleotides. Nucleic Acid Therapeutics. [Link]

-

Nabavi, S. F., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Evidence-Based Complementary and Alternative Medicine. [Link]

-

Occupational Cancer Research Centre. (2015). IARC evaluates the carcinogenicity of five organophosphate pesticides. OCRC. [Link]

-

Chemical Toxicity Database. (n.d.). RTECS NUMBER-TF0185000. Chemical Toxicity Database. [Link]

-

Van den Eede, N., et al. (2021). In Vitro Metabolism of ITPs and TBPPs Using Human Liver Subcellular Fractions. Environmental Health Perspectives. [Link]

-

Semantic Scholar. (n.d.). Phosphorothioate oligonucleotides: effectiveness and toxicity. Semantic Scholar. [Link]

-

Dagle, J. M., & Weeks, D. L. (1991). stability, toxicity and effectiveness of unmodified and phosphorothioate antisense oligodeoxynucleotides in Xenopus oocytes and embryos. Nucleic Acids Research. [Link]

-

Aupy, P., & Montant, M. (2014). Phosphorothioate Oligonucleotides: Effectiveness and Toxicity. Current Drug Targets. [Link]

-

Henry, S. P., et al. (2001). Toxicity and toxicokinetics of a phosphorothioate oligonucleotide against the c-myc oncogene in cynomolgus monkeys. Antisense & Nucleic Acid Drug Development. [Link]

-

Neal, R. A. (1967). Studies on the metabolism of diethyl 4-nitrophenyl phosphorothionate (parathion) in vitro. Biochemical Journal. [Link]

-

Seawright, A. A., et al. (1976). The hepatotoxicity of O,O-diethyl, O-phenyl phosphorothionate (SV1) for the rat. British Journal of Experimental Pathology. [Link]

-

Witchey, S. K., et al. (2022). Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. Toxicological Sciences. [Link]

-

Liu, J., et al. (2018). Discovery and identification of O, O-diethyl O-(4-(5-phenyl-4, 5-dihydroisoxazol-3-yl) phenyl) phosphorothioate (XP-1408) as a novel mode of action of organophosphorus insecticides. Scientific Reports. [Link]

-

Okamura, A., et al. (2009). The reproductive toxicity of the organophosphate pesticide 0, 0-dimethyl 0-4-nitrophenyl phosphorothioate (methyl parathion) in the male rat. Journal of Applied Toxicology. [Link]

-

PubChem. (n.d.). O,O-diethyl phosphorothioate. PubChem. [Link]

-

Ali, F. A., & Fukuto, T. R. (1983). Toxicological properties of O,O,S-trialkyl phosphorothioates. Journal of Toxicology and Environmental Health. [Link]

-

ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]

-

Richert, E. P., & Prahlad, K. V. (1972). The effect of the organophosphate O,O diethyl S-((ethylthio)methyl) phosphorodithioate on the chick. Poultry Science. [Link]

-

U.S. National Library of Medicine. (2016). In Vitro Drug Metabolism Using Liver Microsomes. PubMed. [Link]

-

Norman, B. J., et al. (1970). Studies of the enzymic mechanism of the metabolism of diethyl 4-nitrophenyl phosphorothionate (parathion) by rat liver microsomes. Biochemical Journal. [Link]

-

Witchey, S. K., et al. (2023). Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. PubMed. [Link]

-

Zokaei, M., et al. (2018). Rat Oral Acute Toxicity Database and Evaluation of Variability. NICEATM. [Link]

-

Wikipedia. (n.d.). Carbophenothion. Wikipedia. [Link]

-

Mallipudi, N. M., et al. (1979). Toxicity of O,O,S-trimethyl and triethyl phosphorothioate to the rat. Journal of Agricultural and Food Chemistry. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. O,O-Diethyl O-phenyl phosphorothioate | CymitQuimica [cymitquimica.com]

- 3. Comparative investigation on the mutagenicities of organophosphate, phthalimide, pyrethroid and carbamate insecticides by the Ames and lactam tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and identification of O, O-diethyl O-(4-(5-phenyl-4, 5-dihydroisoxazol-3-yl) phenyl) phosphorothioate (XP-1408) as a novel mode of action of organophosphorus insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. academic.oup.com [academic.oup.com]

- 7. Bioassay of malaoxon for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The hepatotoxicity of O,O-diethyl, O-phenyl phosphorothionate (SV1) for the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Studies on the metabolism of diethyl 4-nitrophenyl phosphorothionate (parathion) in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Studies of the enzymic mechanism of the metabolism of diethyl 4-nitrophenyl phosphorothionate (parathion) by rat liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. O,O-diethyl phosphorothioate | C4H11O3PS | CID 655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. informaticsjournals.co.in [informaticsjournals.co.in]

- 15. publications.iarc.who.int [publications.iarc.who.int]

- 16. occupationalcancer.ca [occupationalcancer.ca]

- 17. Bioassay of Malathion for Possible Carcinogenicity (CAS No. 121-75-5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The reproductive toxicity of the organophosphate pesticide 0, 0-dimethyl 0-4-nitrophenyl phosphorothioate (methyl parathion) in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Molecular Profile of O,O-Diethyl S-phenyl phosphorothioate

An In-Depth Technical Guide to the Metabolic Fate and Degradation of O,O-Diethyl S-phenyl phosphorothioate

This compound is an organophosphorus compound belonging to the phosphorothioate class. Structurally characterized by a central phosphorus atom double-bonded to sulfur (a thionophosphoryl group), and single bonds to two ethoxy groups and a thiophenyl group, this molecule is a representative member of a chemical class widely utilized as pesticides and insecticides.[1][2] Their efficacy stems from their ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2][3][4] However, the biological activity and environmental persistence of this compound are not intrinsic properties alone but are profoundly dictated by its metabolic transformation and degradation pathways. This guide provides a detailed exploration of these pathways, the enzymatic systems responsible, and the experimental methodologies used to elucidate them.

Part 1: The Dichotomy of Metabolism: Bioactivation and Detoxification

The metabolic fate of phosphorothioate pesticides like this compound is a classic example of a metabolic dichotomy. The same enzymatic systems can lead to either the bioactivation of the compound into a more potent toxicant or its detoxification into excretable, less harmful metabolites.[3][5] This balance is critical in determining the overall toxicological profile of the compound.

Phase I Metabolism: The Central Role of Cytochrome P450